4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine
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Overview
Description
4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a morpholine ring attached to a dichlorobenzo[d]thiazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine typically involves the reaction of 4,6-dichlorobenzo[d]thiazole with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzothiazole derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichlorobenzo[d]thiazol-2-amine: A related compound with similar structural features but lacking the morpholine ring.
4-(4-Bromothiazol-2-yl)morpholine: Another thiazole derivative with a bromine atom instead of chlorine.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: A structurally similar compound with bromine substituents and an aniline group
Uniqueness
4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine is unique due to the presence of both the dichlorobenzo[d]thiazole and morpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4,6-dichloro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c12-7-5-8(13)10-9(6-7)17-11(14-10)15-1-3-16-4-2-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRECNKHLVCHSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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